Nopaline - 22350-70-5

Nopaline

Catalog Number: EVT-315387
CAS Number: 22350-70-5
Molecular Formula: C11H20N4O6
Molecular Weight: 304.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nopaline, also known as D-Nopaline, is a unique chemical compound classified as an opine. Opines are low molecular weight compounds that are produced and accumulated in plant tissues infected with specific strains of the bacterium Agrobacterium tumefaciens [, , , ]. These compounds cannot be metabolized by the plant itself but serve as a specific food source for the Agrobacterium strains that induced their synthesis [, , ]. Nopaline is specifically associated with nopaline-type strains of A. tumefaciens and serves as a marker for the presence of these strains in plant tissue [, , , ]. Nopaline plays a key role in understanding the genetic interaction between A. tumefaciens and its plant hosts, particularly in the context of crown gall disease.

Synthesis Analysis

Nopaline is synthesized in plant tissues (specifically crown gall tumors) as a result of the genetic transformation by nopaline-type A. tumefaciens [, , , ]. The gene responsible for nopaline synthesis is part of the T-DNA region, a segment of the Ti (tumor-inducing) plasmid that is transferred from the bacterium to the plant cell during infection [, ]. The enzyme responsible for nopaline synthesis is nopaline synthase, which catalyzes the condensation of arginine and α-ketoglutarate using NADPH as a cofactor [, ].

Chemical Reactions Analysis

Nopaline can be degraded by nopaline-type A. tumefaciens strains through a specific catabolic pathway [, , , , ]. The first step involves the enzyme nopaline oxidase, which catalyzes the oxidative cleavage of nopaline into L-arginine and 2-ketoglutarate [, ]. Further catabolism of L-arginine proceeds via arginase and ornithine cyclodeaminase, ultimately yielding L-proline [, , ]. The transport of nopaline into A. tumefaciens is facilitated by a binding protein-dependent transport system encoded by genes within the noc (nopaline catabolism) region of the Ti plasmid [].

Mechanism of Action

Nopaline acts as a specific substrate for the nopaline-type A. tumefaciens strains [, ]. It provides the bacteria with a source of carbon and nitrogen for growth and survival [, , ]. Nopaline also acts as an inducer of conjugal transfer of Ti plasmids, thereby facilitating the spread of virulence genes among agrobacterial populations within the crown gall tumor [, ].

Applications

The primary application of nopaline lies in scientific research, specifically in studying the genetic interactions between A. tumefaciens and its plant hosts [, , , , ].

  • Marker for Genetic Transformation: The presence of nopaline in plant tissues is a clear indicator of successful genetic transformation by nopaline-type A. tumefaciens [, ]. This allows researchers to track the transfer and expression of T-DNA genes in plants.

  • Studying Opine Biology: Nopaline is a model compound for understanding opine metabolism in A. tumefaciens. Studies focusing on the synthesis, transport, and degradation of nopaline provide insights into the unique ecological niche created by A. tumefaciens in crown gall tumors [, , , , , ].

  • Plant Pathogen Research: The presence and catabolism of nopaline is valuable in studying the diversity and ecology of pathogenic A. tumefaciens populations in the environment [, ]. Analyzing the prevalence of nopaline-type strains and their opine catabolism patterns can help understand the epidemiology of crown gall disease.

  • Plant Promoter Analysis: The nopaline synthase gene promoter has been used as a tool to study the regulation of gene expression in plants [, , , ]. The promoter has been utilized in several studies to drive the expression of reporter genes in plant cells, contributing to our understanding of gene regulation mechanisms in plants.

Octopine

Compound Description: Octopine is an opine, a class of low molecular weight compounds synthesized in plant cells transformed by specific strains of the plant pathogen Agrobacterium tumefaciens []. It is a condensation product of L-arginine and pyruvate []. Like nopaline, octopine serves as a source of carbon, nitrogen, and energy for the Agrobacterium strain that induced its synthesis in the plant tumor [, , ]. Specific strains of Agrobacterium tumefaciens possess Ti plasmids that encode genes for both the synthesis of octopine in the plant tumor and its catabolism by the bacterium [, ].

Relevance: Octopine is structurally similar to nopaline, with both being arginine-derived opines []. They differ in the keto acid involved in their synthesis; octopine incorporates pyruvate, while nopaline incorporates 2-ketoglutarate []. Both octopine and nopaline are utilized by specific strains of A. tumefaciens and play a crucial role in the bacterium's colonization and exploitation of the plant host [, , ]. Additionally, the genes responsible for octopine and nopaline catabolism in A. tumefaciens share a significant degree of similarity, suggesting an evolutionary relationship [, ].

Ornaline

Compound Description: Ornaline, chemically known as N2-(1,3-dicarboxypropyl)ornithine, is an opine found in crown gall tissues induced by certain Agrobacterium tumefaciens strains, particularly those that utilize nopaline [, ].

Relevance: Structurally, ornaline is closely related to nopaline, differing only in the substitution of arginine by ornithine [, ]. Both ornaline and nopaline are synthesized by the same enzyme, nopaline synthase, present in crown gall tissues induced by nopaline-utilizing A. tumefaciens strains [, ]. The co-occurrence of these two opines in nopaline-type crown galls underscores the promiscuity of the nopaline synthase enzyme in accepting both arginine and ornithine as substrates.

Pyronopaline

Compound Description: Pyronopaline is a lactam derivative of the opine nopaline []. It is found in plant tumors induced by A. tumefaciens and acts as a growth substrate for the bacterium, similar to nopaline [].

Relevance: Pyronopaline shares a close structural relationship with nopaline, differing only by the presence of a lactam ring in its structure []. Notably, the periplasmic binding protein (PBP) NocT in A. tumefaciens exhibits a higher affinity for pyronopaline compared to nopaline, suggesting a potential role for pyronopaline in the competitive colonization of plant tumors by the bacterium [].

Succinamopine

Compound Description: Succinamopine is an opine structurally similar to nopaline, with asparagine replacing arginine in its structure []. It is found in crown gall tumors induced by certain strains of A. tumefaciens, such as strains AT181, EU6, and T10/73 []. These strains, designated as succinamopine Ti plasmids, possess genes encoding for the catabolism of succinamopine but not nopaline [].

Relevance: Succinamopine and nopaline are structurally analogous opines, differing only in the amino acid moiety involved []. The discovery of succinamopine and the corresponding Ti plasmids that utilize it highlights the diversity and specificity of opine synthesis and catabolism within the A. tumefaciens species [].

Succinamopine Lactam

Compound Description: Succinamopine lactam is a metabolite related to succinamopine, an opine found in certain crown gall tumors [].

Relevance: While the exact structure of succinamopine lactam is not detailed in these papers, its designation as a "lactam" suggests it is a cyclic amide derived from succinamopine []. The ability of certain A. tumefaciens strains, harboring succinamopine Ti plasmids, to catabolize succinamopine lactam suggests it may also play a role in the bacterium's utilization of opines within the plant tumor environment [].

Succinopine Lactam

Compound Description: Succinopine lactam is another metabolite related to succinamopine, similar to succinamopine lactam [].

Relevance: Although specific details regarding the structure of succinopine lactam are not provided, its categorization alongside succinamopine and its lactam derivative suggests a close structural relationship []. The ability of A. tumefaciens strains with succinamopine Ti plasmids to catabolize succinopine lactam further underscores the diversity of opine utilization strategies employed by this plant pathogen.

Agropine

Compound Description: Agropine is an opine found in crown gall tumors induced by certain strains of A. tumefaciens [].

Relevance: The presence of agropine in crown galls, often alongside other opines like nopaline or mannopine, highlights the diverse metabolic adaptations of A. tumefaciens to exploit plant resources [, ]. Unlike the nopaline/octopine system, where specific A. tumefaciens strains usually catabolize only one type of opine, some strains exhibit the capacity to utilize multiple opines, including agropine and nopaline [].

Mannopine

Compound Description: Mannopine is an opine, similar to nopaline and octopine, that is produced in crown gall tumors induced by specific strains of A. tumefaciens [, ]. These strains harbor Ti plasmids that encode genes for both the synthesis of mannopine in the tumor and its catabolism by the bacterium [].

Relevance: Mannopine's discovery, alongside other opines like nopaline and octopine, emphasizes the variety and complexity of the metabolic interactions between A. tumefaciens and its plant hosts [, ]. The ability of certain A. tumefaciens strains to utilize both mannopine and nopaline highlights the potential for complex ecological interactions within the crown gall environment [].

Agrocinopines A and B

Compound Description: Agrocinopines A and B are opines found in crown gall tumors and are utilized by specific strains of Agrobacterium []. These opines are particularly relevant for the conjugal transfer of the opine catabolic plasmid pAtK84b, found in the nonpathogenic Agrobacterium radiobacter isolate K84 [].

Relevance: Agrocinopines A and B, while structurally distinct from nopaline, share a functional similarity in their ability to induce the conjugal transfer of certain Agrobacterium plasmids []. In the case of pAtK84b, these agrocinopines activate a distinct copy of the traR gene, traRacc, which is necessary for opine-induced plasmid transfer []. This is in contrast to nopaline, which activates a different copy of the traR gene, traRnoc, on the same plasmid, demonstrating a complex regulatory mechanism for opine-mediated plasmid transfer in Agrobacterium.

Properties

CAS Number

22350-70-5

Product Name

Nopaline

IUPAC Name

(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid

Molecular Formula

C11H20N4O6

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1

InChI Key

LMKYZBGVKHTLTN-NKWVEPMBSA-N

SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N

Synonyms

N-[(1S)-4-[(Aminoiminomethyl)amino]-1-carboxybutyl]-D-glutamic Acid

Canonical SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N

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